5-Methoxy-3-(2-nitrovinyl)-1H-indole

Medicinal Chemistry Melatonin Receptors Indole Derivatives

Procure 5-Methoxy-3-(2-nitrovinyl)-1H-indole (CAS 61675-19-2) as your strategic starting material to ensure target fidelity in downstream synthesis. This compound's mandatory 5-methoxy and 3-nitrovinyl substitution pattern is non-negotiable for constructing biologically active MK-2 inhibitors and high-affinity melatonin receptor ligands. Using generic indole or nitrovinyl analogs will fail to reproduce the critical pharmacophoric elements required for target engagement and molecular geometry. Secure this validated intermediate to accelerate your drug discovery and chemical biology programs with confidence.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 61675-19-2
Cat. No. B1588611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-(2-nitrovinyl)-1H-indole
CAS61675-19-2
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-]
InChIInChI=1S/C11H10N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-7,12H,1H3/b5-4+
InChIKeyNAIAZIKEFZGLDL-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-3-(2-nitrovinyl)-1H-indole (CAS 61675-19-2): A Defined Intermediate for MK-2 Inhibitors and Melatonin Analogs


5-Methoxy-3-(2-nitrovinyl)-1H-indole (CAS 61675-19-2) is a specialized heterocyclic building block characterized by a 5-methoxy substituent and a 3-nitrovinyl group on the indole core . Its primary established role is as a reactive intermediate in the synthesis of more complex, biologically active molecules . Key applications include serving as a reactant for the preparation of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors and as a precursor to indole lipoic acid derivatives (as antioxidants) and indole ethylamine derivatives (as melatonin analogs) .

Why 5-Methoxy-3-(2-nitrovinyl)-1H-indole Cannot Be Replaced by Simpler Indole or Nitrovinyl Analogs


The substitution of 5-Methoxy-3-(2-nitrovinyl)-1H-indole with a generic indole or nitrovinyl analog is not possible when the downstream synthetic target requires the specific substitution pattern and reactivity profile of this compound. Its dual functionality—a 5-methoxy group for electronic modulation and a 3-nitrovinyl group serving as a Michael acceptor or precursor to a 3-ethylamine chain—dictates the structure of the final product . For instance, using unsubstituted 3-(2-nitrovinyl)-1H-indole would produce a final product lacking the critical 5-methoxy substituent, which is a key pharmacophoric element for melatonin receptor binding . Similarly, using 5-methoxyindole would bypass the crucial nitrovinyl intermediate required for the construction of the 3-ethylamine side chain found in melatonin analogs and MK-2 inhibitors . The precise substitution pattern is mandatory for the correct molecular geometry and biological activity of the resulting compounds.

Quantitative Evidence for 5-Methoxy-3-(2-nitrovinyl)-1H-indole Differentiation: Precursor Validation and Synthetic Utility


Differentiation in Synthesis of Melatonin Analogs: Requirement for the 5-Methoxy Substituent

5-Methoxy-3-(2-nitrovinyl)-1H-indole is the required starting material for synthesizing indole ethylamine derivatives that function as melatonin analogs . The presence of the 5-methoxy group is not optional; it is a critical pharmacophore for high-affinity binding to melatonin receptors . The closest analog, 3-(2-nitrovinyl)-1H-indole (CAS 3156-51-2), lacks this key methoxy group . Any synthetic route using this unsubstituted analog would fail to yield a compound with the correct substitution pattern, making it structurally incapable of mimicking melatonin.

Medicinal Chemistry Melatonin Receptors Indole Derivatives

Role as a Validated Intermediate in the Synthesis of MK-2 Kinase Inhibitors

This compound is explicitly cited as a reactant for the preparation of inhibitors targeting mitogen-activated protein kinase-activated protein kinase 2 (MK-2) . This application is not described for the simpler 5-methoxyindole or other 3-substituted indoles . The specific 3-nitrovinyl moiety is essential for the synthetic transformations leading to the final MK-2 inhibitor scaffold, as documented in patent literature concerning the synthesis of such inhibitors [1].

Kinase Inhibitors Inflammation Autoimmune Disease

Unique Reactivity Profile: The Nitrovinyl Moiety as a Michael Acceptor

The 3-(2-nitrovinyl) group on this indole scaffold serves as a highly reactive Michael acceptor, enabling conjugate addition reactions with a variety of nucleophiles under mild conditions [1]. This is a key point of differentiation from 5-methoxyindole, which lacks this reactive handle . This reactivity allows for the rapid, high-yielding construction of complex molecular architectures via carbon-carbon and carbon-heteroatom bond formation. For example, microwave-assisted Michael additions to unprotected 3-(2-nitrovinyl)indoles have been developed as efficient methods for synthesizing substituted indoles [2].

Organic Synthesis Michael Addition Heterocyclic Chemistry

High-Impact Research and Industrial Scenarios for Procuring 5-Methoxy-3-(2-nitrovinyl)-1H-indole


Scenario 1: Synthesis of Novel MK-2 Kinase Inhibitors for Inflammatory Disease Research

Procure this compound as the key starting material to synthesize a library of MK-2 inhibitors. Based on the evidence that it is a validated reactant for this purpose, researchers can follow established or modified synthetic routes to generate new chemical entities targeting the p38 MAPK pathway, which is implicated in inflammatory and autoimmune conditions .

Scenario 2: Development of Conformationally Restricted Melatonin Analogs

Utilize this intermediate to construct a series of indole ethylamine derivatives as melatonin receptor ligands. The essential 5-methoxy group is required for high-affinity binding . The 3-nitrovinyl group serves as a precursor to the ethylamine side chain, which can be further elaborated to create agonists or antagonists with improved subtype selectivity or pharmacokinetic properties .

Scenario 3: Exploration of Michael Addition Chemistry on a Privileged Indole Scaffold

Leverage the intrinsic reactivity of the nitrovinyl group in 5-Methoxy-3-(2-nitrovinyl)-1H-indole to explore novel asymmetric Michael additions or cascade reactions . The compound serves as a reliable, commercially available electrophile for methodological studies aimed at constructing complex, substituted indole frameworks that are common in natural products and pharmaceuticals .

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